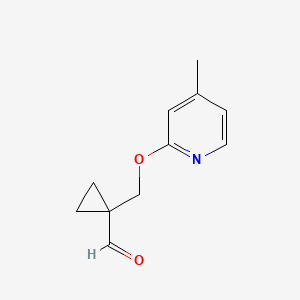
2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-1-phenylethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-1-phenylethan-1-amine” is a complex organic molecule. It contains an aminomethyl group attached to a 1H-1,2,3-triazole ring, which is further connected to a phenylethan-1-amine .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving the formation of the triazole ring via click chemistry or azide-alkyne Huisgen cycloaddition .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1H-1,2,3-triazole ring, a phenyl ring, and two amine groups .
Chemical Reactions Analysis
The compound, due to the presence of the amine groups, could potentially undergo reactions typical of amines, such as alkylation, acylation, and elimination reactions .
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
Research involving 2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-1-phenylethan-1-amine primarily focuses on the synthesis of triazole derivatives and their subsequent applications. The compound is synthesized through the hydrogenation of amino-nitriles, which are initially obtained from acidic hydrolysis of 4-dimethylaminomethyleneamino-1-methyl-1,2,3-triazole-5-carbonitrile. This process yields various analogues, including 4-amino-5-aminomethyl-1-methyl-1,2,3-triazole and its derivatives, which have been studied for their potential in forming N-acyl derivatives through the substitution of the aminomethyl system (Albert, 1973). Additionally, research has explored the synthesis of 2-phenyl-4-trifluoromethylsulfonylmethyl-2H-1,2,3-triazole from 4-bromo-methyl-2-phenyl-2H-1,2,3-triazole and sodium trifluoromethanesulfinate CF3SO2Na, leading to the creation of N-triazolyl-substituted trifluoromethane- and pentafluoroethanesulfonamides and -imides (Meshcheryakov & Shainyan, 2004).
Coordination Chemistry
A significant area of research for triazole derivatives involves their use in coordination chemistry, particularly in synthesizing metal complexes. For instance, Cu(II), Ni(II), and Fe(II) complexes with substituted triazole Schiff bases derived from 4-amino-5-(thien-2-yl ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one have been synthesized and characterized. These studies provide valuable insights into the structural properties of these complexes, which are essential for understanding their potential applications in various fields, such as catalysis, magnetic materials, and bioactive molecules (Sancak et al., 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-(aminomethyl)triazol-1-yl]-1-phenylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c12-6-10-7-16(15-14-10)8-11(13)9-4-2-1-3-5-9/h1-5,7,11H,6,8,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHKZFYKTFPAIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=C(N=N2)CN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanamine](/img/structure/B1480553.png)
![6-Cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1480554.png)

![8,11-Dioxadispiro[3.2.4(7).2(4)]tridecane-2-carboxylic acid](/img/structure/B1480556.png)







![5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid](/img/structure/B1480573.png)
